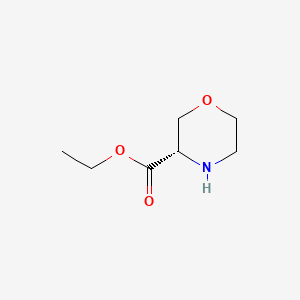

Ethyl morpholine-3-carboxylate

Beschreibung

Contextualization within Morpholine (B109124) Chemistry

Morpholine is a six-membered heterocyclic ring containing both an ether and a secondary amine functional group. This unique combination imparts advantageous physicochemical properties, such as water solubility and chemical stability. acs.org Historically, morpholine itself gained prominence as a solvent and an intermediate in industrial chemistry. In contemporary research, the morpholine ring is a common feature in a vast number of bioactive molecules and approved pharmaceutical drugs. acs.orgsci-hub.se Its presence can enhance biological activity, improve metabolic stability, and confer favorable pharmacokinetic properties, such as increased blood-brain barrier permeability. acs.orgvulcanchem.com

Ethyl morpholine-3-carboxylate is a specific, functionalized iteration within the broader family of morpholine derivatives. Its structure is distinguished by the addition of an ethyl carboxylate group at the C3 position of the morpholine ring. nih.gov This ester group provides a site for a variety of chemical transformations, allowing the molecule to serve as a versatile precursor in the synthesis of more elaborate structures. vulcanchem.com The compound exists in chiral forms, (R)- and (S)-configurations, which can be crucial for its interaction with biological targets.

Significance as a Privileged Scaffold and Synthetic Intermediate

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. mdpi.com The morpholine ring is widely considered such a scaffold. sci-hub.se Its ability to participate in hydrogen bonding and its conformational flexibility allow derivatives to be tailored for a wide range of biological activities. acs.orgsci-hub.se The morpholine heterocycle is found in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, underscoring its therapeutic importance.

This compound leverages the privileged nature of the morpholine core and serves as a key synthetic intermediate for creating novel compounds. vulcanchem.com Its utility is enhanced by the reactivity of the ester group, which can undergo various chemical reactions. For instance, it can be used as a starting material or intermediate in the synthesis of complex organic molecules. A common synthetic route to produce ethyl (3S)-morpholine-3-carboxylate involves the hydrogenation of ethyl (3S)-4-benzylmorpholine-3-carboxylate. prepchem.com This role as a versatile building block allows researchers to systematically modify the structure and investigate the structure-activity relationships of new morpholine-based compounds. sci-hub.se

Table 2: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | A six-membered morpholine ring containing one oxygen and one nitrogen atom. |

| Key Functional Group | An ester group at the C3 position, which is a primary site for chemical modification. |

| Chirality | A chiral center exists at the C3 carbon, allowing for (R) and (S) enantiomers. |

| Hybridization | The nitrogen and oxygen atoms in the ring are sp³-hybridized. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl morpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Morpholine 3 Carboxylate and Analogues

Established Synthetic Pathways

The construction of the morpholine (B109124) core, a privileged scaffold in medicinal chemistry, can be achieved through several reliable and well-documented synthetic routes. These methods include traditional cyclization reactions and more contemporary multicomponent strategies that enhance synthetic efficiency.

Classical Cyclization Reactions

Classical cyclization reactions remain a cornerstone for the synthesis of morpholine rings. These methods typically involve the formation of one or two bonds in an intramolecular fashion to construct the heterocyclic system. A primary route involves the esterification of a pre-formed morpholine-3-carboxylic acid with ethanol (B145695), often catalyzed by a strong acid like sulfuric acid under reflux conditions.

Another fundamental approach is the cyclization of 1,2-amino alcohols. A modern, redox-neutral protocol utilizes the reaction between a 1,2-amino alcohol and ethylene (B1197577) sulfate (B86663) with a base such as potassium tert-butoxide, which proceeds via a selective monoalkylation of the amine. chemrxiv.org A highly regio- and stereoselective strategy involves the SN2-type ring opening of an activated aziridine (B145994) with a haloalcohol in the presence of a Lewis acid. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to yield the morpholine product. researchgate.netnih.gov

Palladium-catalyzed carboamination reactions represent another key strategy. This method can be used to construct 3,5-disubstituted morpholines from enantiopure N-Boc protected amino alcohols, which are first converted to O-allyl ethanolamines. nih.gov The subsequent Pd-catalyzed coupling with an aryl or alkenyl halide forms the morpholine ring. nih.gov

| Method | Starting Materials | Key Reagents/Catalysts | Description | Reference |

| Esterification | Morpholine-3-carboxylic acid, Ethanol | Sulfuric Acid | Direct esterification to form the ethyl ester. | |

| Aziridine Ring Opening | Activated aziridine, Haloalcohol | Lewis Acid, Base (e.g., KOH) | Regio- and stereoselective SN2 opening of the aziridine followed by intramolecular cyclization. | researchgate.netnih.gov |

| Amino Alcohol Annulation | 1,2-amino alcohol, Ethylene Sulfate | tBuOK | Redox-neutral cyclization via selective monoalkylation of the primary amine. | chemrxiv.org |

| Pd-Catalyzed Carboamination | O-allyl ethanolamine (B43304), Aryl/Alkenyl halide | Palladium Catalyst | Intramolecular coupling to form cis-3,5-disubstituted morpholines. | nih.gov |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. fu-berlin.deresearchgate.net While a specific MCR for the direct synthesis of ethyl morpholine-3-carboxylate is not prominently documented, the principles of MCRs are widely applied to create libraries of complex heterocyclic compounds. fu-berlin.de

For instance, the Gewald reaction is a well-known MCR that synthesizes substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, elemental sulfur, and a base, which is often morpholine itself. thieme-connect.de This highlights the utility of morpholine as a reagent in MCRs. The Ugi and Passerini reactions are other powerful MCRs used to generate molecular diversity, although their direct application to form the morpholine ring itself is less common. fu-berlin.denih.gov The strategic advantage of MCRs lies in their step- and atom-economy, which reduces waste and simplifies purification processes, making them an attractive approach for building diverse chemical libraries that could include morpholine derivatives. nih.gov

Enantioselective Synthesis and Chiral Resolution

Achieving high enantiomeric purity is critical for pharmaceutical applications. The synthesis of specific enantiomers of this compound and its analogues is accomplished through asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful and efficient route to chiral morpholines. researchgate.net A notable example is a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.orgubc.ca This process starts with an ether-containing aminoalkyne substrate, which is first cyclized to an imine using a titanium catalyst. Subsequently, a chiral Noyori–Ikariya ruthenium catalyst, RuCl(S,S)-Ts-DPEN, reduces the imine to the chiral 3-substituted morpholine with excellent enantiomeric excess (>95% ee). acs.orgorganic-chemistry.orgubc.ca Mechanistic studies suggest that hydrogen bonding between the substrate's ether oxygen and the ruthenium catalyst's ligand is crucial for achieving high enantioselectivity. organic-chemistry.orgubc.ca

Other catalytic systems have also been developed. Copper complexes featuring bisoxazoline (Box) ligands are used in enantioselective radical reactions, such as the trifluoromethylarylation of styrenes, demonstrating their potential for creating chiral building blocks. mdpi.com Furthermore, organocatalytic approaches, using quinine-derived urea (B33335) catalysts, have been successfully applied to the synthesis of chiral morpholin-2-ones through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. researchgate.netacs.org

| Catalytic System | Substrate Type | Key Transformation | Enantioselectivity (ee) | Reference |

| Ti-catalyst / RuCl[(S,S)-Ts-DPEN] | Aminoalkyne | Hydroamination / Asymmetric Transfer Hydrogenation | >95% | acs.orgorganic-chemistry.orgubc.ca |

| Copper-Bisoxazoline (Box) | Alkenes | Radical vicinal difunctionalization | 82–93% | mdpi.com |

| Quinine-derived Urea | Aldehydes, (Phenylsulfonyl)acetonitrile | Knoevenagel / Asymmetric Epoxidation / DROC | Up to 99% | acs.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been applied to the synthesis of chiral morpholines. For example, chiral oxazolidinones, derived from amino acids, can be used as auxiliaries in stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgusm.edu

In the context of morpholine synthesis, a prochiral morpholine precursor can be alkylated in the presence of a chiral auxiliary, such as an (S)-proline derivative, to achieve stereochemical control. Similarly, pseudoephedrine can serve as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile occur with high diastereoselectivity, guided by the auxiliary's stereocenters. wikipedia.org The auxiliary is then cleaved to reveal the chiral product. While these methods are effective, they often require additional steps for the attachment and removal of the auxiliary group. numberanalytics.com

Diastereoselective Methods

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. numberanalytics.com Several powerful methods have been developed for the synthesis of substituted morpholines with high diastereoselectivity.

A copper-promoted intramolecular oxyamination of alkenols provides direct access to 2-aminomethyl functionalized morpholines. This reaction proceeds with high diastereoselectivity, forming the vicinal amino alcohol moiety within the newly constructed morpholine ring. nih.gov Another approach involves the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, where a palladium-catalyzed carboamination reaction is the key stereochemistry-defining step. nih.gov

Aldol reactions of morpholine carboxamides mediated by (Ipc)₂BOTf (diisopinocampheylboron triflate) have been shown to be highly enantio- and diastereoselective. researchgate.net This method allows for the creation of two contiguous stereocenters with excellent control. Additionally, synthetic routes starting from polymer-supported serine have been developed to produce morpholine-3-carboxylic acids where the stereochemistry of a newly formed center at the C2 position is controlled during a TFA/Et₃SiH-induced cleavage and cyclization step. rsc.org

| Method | Key Transformation | Substrates | Stereochemical Outcome | Reference |

| Copper-Promoted Oxyamination | Intramolecular addition of alcohol and intermolecular addition of amine across an alkene | Alkenols, Amines | High diastereoselectivity for 2-aminomethyl morpholines | nih.gov |

| Pd-Catalyzed Carboamination | Intramolecular carboamination | O-allyl ethanolamine derivatives | Single stereoisomer (cis-3,5-disubstituted) | nih.gov |

| (Ipc)₂BOTf-Mediated Aldol Reaction | Enantioselective aldol reaction | N-acyl morpholine carboxamides, Aldehydes | High enantio- and diastereoselectivity | researchgate.net |

| Solid-Phase Synthesis | Reductive cleavage and cyclization | Polymer-supported serine intermediates | Control of the newly formed stereocenter | rsc.org |

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scalability and process optimization. The goal is to develop robust, efficient, and cost-effective manufacturing processes without compromising product quality.

A key development in the scale-up of morpholine derivative synthesis is the use of continuous flow reactors. This technology offers superior control over critical reaction parameters such as temperature and pressure, leading to higher yields, improved product purity, and enhanced operational safety compared to batch processing. rsc.org

Process optimization often involves a systematic approach to refining reaction conditions. Methodologies like Design of Experiments (DoE) are employed to efficiently explore the impact of various factors—such as temperature, reactant concentrations, and catalyst loading—on reaction yield and purity. acs.org For the synthesis of this compound, key parameters that require optimization include temperature control (typically in the 60–80°C range), pH adjustment (around 4–6), and catalyst selection to balance reaction kinetics with the formation of side-products. High-throughput experimentation (HTE) can also be used to rapidly screen a wide range of catalysts and conditions to identify the most robust Suzuki coupling parameters, for example. northwestern.edu

Table 2: Key Parameters for Scale-Up and Process Optimization

| Parameter | Considerations for Scale-Up | Optimization Goal | Reference |

|---|---|---|---|

| Reaction Platform | Transition from batch to continuous flow reactors. | Improve control over temperature/pressure, enhance safety, increase yield and purity. | |

| Reaction Conditions | Systematic optimization of temperature, pressure, pH, and reactant ratios using DoE. | Maximize yield and minimize impurity formation. | acs.org |

| Purification | Avoidance of column chromatography in favor of crystallization or extraction. | Reduce cost, solvent waste, and processing time. | northwestern.edusemanticscholar.org |

| Process Efficiency | Implementation of one-pot reactions and recycling of undesired isomers. | Increase overall yield, reduce number of steps, and improve atom economy. | google.com |

| Reagent Selection | Replacement of hazardous reagents (e.g., sodium hydride) with safer alternatives. | Enhance operational safety and reduce environmental impact. | semanticscholar.org |

Reactivity and Chemical Transformations of Ethyl Morpholine 3 Carboxylate

Reactions at the Morpholine (B109124) Ring

The morpholine ring of ethyl morpholine-3-carboxylate contains both a secondary amine and an ether linkage, providing sites for various chemical modifications. The nitrogen atom, in particular, is a key center for functionalization.

Electrophilic Substitution Reactions

While the morpholine ring is not aromatic, the nitrogen atom can participate in reactions with electrophiles. The electron-donating nature of the nitrogen can influence the reactivity of the adjacent carbons. However, detailed studies on electrophilic substitution directly on the carbon framework of the morpholine ring of this specific compound are not extensively documented in the provided search results. The primary electrophilic interactions typically involve the nitrogen atom.

Nucleophilic Addition and Ring-Opening Reactions

The strained ring systems can undergo nucleophilic ring-opening reactions. In the context of related aziridines, which are three-membered nitrogen-containing rings, nucleophilic attack is a common transformation. For instance, N-activated aziridines can be opened by organocuprates to introduce substituents. While morpholine is a more stable six-membered ring, reactions that proceed through ring-opening of related oxabicyclo adducts with various nucleophiles have been reported. nih.gov These reactions can be catalyzed by transition metals like Rh(I), leading to highly functionalized products. nih.gov The attack of a nucleophile at the C-2 position of chromone (B188151) derivatives, which also contain a heterocyclic ring, can lead to ring opening and subsequent recyclization. researchgate.net

Functionalization of the Nitrogen Heteroatom

The secondary amine in the morpholine ring is a primary site for functionalization.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated through reactions with appropriate electrophiles like alkyl halides or aryl halides. For example, morpholine can be N-ethylated by reacting with ethyl bromide.

Amide Formation: The nitrogen can also participate in amide bond formation, although this is more characteristic of the ester group's transformation (see section 3.2.2).

Oxidative Functionalization: The C-H bonds adjacent to the nitrogen atom can be selectively functionalized through oxidative cross-coupling reactions. csic.es Iron-catalyzed oxidative α-cyanation is a method to introduce a nitrile group at the carbon adjacent to the nitrogen. uni-muenchen.de

Transformations Involving the Ester Moiety

The ethyl ester group at the 3-position of the morpholine ring is susceptible to a range of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification

The ester group can be readily transformed into other functional groups through hydrolysis or transesterification.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, morpholine-3-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with an aqueous acid like hydrochloric acid, while basic hydrolysis (saponification) is often carried out with a base such as sodium hydroxide. docbrown.info

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, this compound can be prepared by the reaction of the corresponding methyl ester with ethanol (B145695) in the presence of an acid catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the desired alcohol. masterorganicchemistry.com

Amidation and Peptide Coupling

The ester can be converted into an amide by reaction with an amine. However, a more common route to amides is from the corresponding carboxylic acid (obtained via hydrolysis of the ester). The formation of an amide bond is a crucial reaction in peptide synthesis. bachem.com

Amidation: The carboxylic acid derived from this compound can be coupled with an amine to form an amide. This reaction typically requires the use of a coupling reagent to activate the carboxylic acid. nih.govfishersci.co.uk

Peptide Coupling: In peptide synthesis, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate the formation of the peptide (amide) bond. fishersci.co.ukluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to improve the efficiency and reduce side reactions. fishersci.co.uk The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing racemization. bachem.com

Reduction of the Ester Group

The ester functional group in this compound can be readily reduced to a primary alcohol, yielding (morpholin-3-yl)methanol. This transformation is a fundamental step in modifying the carboxylate moiety for further synthetic elaborations. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are highly effective for this conversion. The reaction typically proceeds in an anhydrous ethereal solvent. However, due to the high reactivity of LiAlH4, care must be taken if other reducible functional groups are present.

Alternative and often milder reagents can also be employed. Lithium borohydride (B1222165) (LiBH4) is known for its ability to reduce esters to alcohols. researchgate.net Sodium borohydride (NaBH4), a common and safer reducing agent, is generally unreactive towards esters under standard conditions. However, its reactivity can be enhanced by using it in conjunction with additives like lithium chloride or by performing the reaction in specific solvent systems, such as a refluxing methanol-THF mixture. researchgate.net The activation of the carbonyl group is necessary; in protic solvents, a proton can activate the carbonyl, while with reagents like LiBH4 in aprotic solvents, the lithium ion coordinates with and activates the carbonyl oxygen. researchgate.net

Table 1: Common Reagents for the Reduction of this compound

| Reducing Agent | Typical Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to rt | (Morpholin-3-yl)methanol | Highly reactive, reduces many other functional groups. |

| Lithium Borohydride (LiBH₄) | THF or other ethereal solvents | (Morpholin-3-yl)methanol | Milder than LiAlH₄ but effective for ester reduction. researchgate.net |

| Sodium Borohydride (NaBH₄) | Methanol/THF (reflux) or with additives (e.g., LiCl, CaCl₂) | (Morpholin-3-yl)methanol | Requires activation to be effective for ester reduction. researchgate.net |

Stereochemical Aspects of Reactivity

The C3 carbon of the morpholine ring in this compound is a stereocenter. This chiral feature is of paramount importance as it allows for the synthesis of enantiomerically pure compounds, which is crucial in medicinal chemistry and asymmetric synthesis. a2bchem.com The stereochemistry at this position dictates the three-dimensional arrangement of the substituents and significantly influences the molecule's interaction with chiral reagents, catalysts, and biological targets. a2bchem.com

The reactivity and conformational preference of the morpholine ring are governed by subtle stereoelectronic effects. In studies on related substituted morpholine systems, it was found that the ring often adopts a conformation that minimizes steric strain. acs.org For instance, research on the synthesis of 3-hydroxy-morpholine-2-carboxylates revealed that the major diastereomer adopts a conformation where both the hydroxyl and carboxylate groups reside in axial positions. acs.org This orientation is preferred to avoid the pseudo A1,3 strain (allylic strain) between a substituent and the N-tosyl group in that specific system. acs.org Furthermore, the stereochemistry can be influenced by anomeric effects involving the ring's oxygen atom. acs.org

The synthesis of stereochemically pure this compound typically starts from a chiral precursor, such as (S)-Morpholine-3-carboxylic acid or its (R)-enantiomer. a2bchem.com These chiral building blocks are valuable in asymmetric synthesis, enabling the construction of complex molecules with high stereochemical control. a2bchem.com

Table 2: Stereochemical Influences on Morpholine Ring Reactivity

| Stereochemical Factor | Description | Impact on Conformation | Reference |

| Pseudo A1,3 Strain | Steric repulsion between substituents on the ring, particularly involving the nitrogen substituent and groups at C2 or C6. | Can force substituents into specific axial or equatorial positions to relieve strain. | acs.org |

| Anomeric Effect | A stereoelectronic effect that can favor the placement of an electronegative substituent in an axial position at a carbon adjacent to a heteroatom (like the ring oxygen). | Influences the stereochemistry at the C2 position in related systems. | acs.org |

| Chiral Precursor | The use of an enantiomerically pure starting material, such as (S)- or (R)-morpholine-3-carboxylic acid. | Determines the absolute configuration of the final product. | a2bchem.com |

Cascade and Domino Reactions

Cascade or domino reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. rsc.org These processes generate molecular complexity efficiently by having the product of one reaction become the substrate for the next in the sequence. rsc.org

While specific cascade reactions originating from this compound are not widely detailed, its structure is well-suited for participation in such transformations. The secondary amine within the morpholine ring is a key functional handle. For example, it can be used to generate an azomethine ylide, a reactive 1,3-dipole. This ylide can then undergo cycloaddition reactions with various dipolarophiles.

A closely related process involves the three-component domino reaction of a heterocyclic amine (like pyridine), an α-haloacetate (like ethyl bromoacetate), and a dipolarophile (like a β-nitrostyrene) to form complex heterocyclic systems. researchgate.net In this sequence, the amine and the haloacetate react to form an ylide, which is then trapped by the third component in a 1,3-dipolar cycloaddition. researchgate.net By analogy, this compound could participate in a similar domino sequence. The morpholine nitrogen could react with an aldehyde to form a cyclic azomethine ylide, which would then be poised to react with a dipolarophile in a subsequent cycloaddition step, leading to the rapid construction of complex polycyclic structures.

Table 3: Plausible Domino Reaction Sequence for this compound

| Step | Reaction Type | Proposed Reactants | Intermediate/Product |

| 1 | Ylide Formation | This compound + Aldehyde (R-CHO) | Azomethine Ylide |

| 2 | 1,3-Dipolar Cycloaddition | Azomethine Ylide + Dipolarophile (e.g., alkene, alkyne) | Polycyclic heterocyclic product |

| 3 | Aromatization (optional) | Cycloaddition Adduct | Aromatized polycyclic system |

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives

The versatile structure of ethyl morpholine-3-carboxylate allows for the design and synthesis of a multitude of derivatives with a broad spectrum of biological activities.

Derivatives of this compound have shown significant promise as agents against Mycobacterium tuberculosis. Researchers have synthesized a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues and tested their activity against the H37Rv strain of M. tuberculosis. nih.gov These compounds were synthesized by reacting 4-morpholino pyridinium (B92312) salts with various electron-deficient acetylenes. nih.gov Several of these analogues demonstrated potent anti-tubercular activity. nih.gov For instance, compound 5g from this series emerged as a particularly promising candidate with a Minimum Inhibitory Concentration (MIC₉₉) value of 2.55 μg/mL. nih.govresearchgate.net In silico studies suggest that these compounds may exert their effect by targeting the enzyme Malate synthase. nih.govresearchgate.net

Table 1: Anti-tubercular Activity of Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate Analogues

| Compound | MIC₉₉ (μg/mL) against M. tuberculosis H37Rv |

|---|---|

| 5g | 2.55 |

| 5d | 18.91 |

| 5j | 25.07 |

Data sourced from Priya Tiwari, et al., Chemical Biology & Drug Design, 2024. nih.govresearchgate.net

The morpholine (B109124) moiety is a key feature in the design of novel anti-inflammatory agents. A series of indole (B1671886) derivatives incorporating N-ethyl morpholine moieties have been designed and synthesized as agonists for the cannabinoid 2 (CB2) receptor, which plays a critical role in mediating analgesia and anti-inflammation. nih.govrsc.org In one study, benzophenone-N-ethyl morpholine ethers were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced hind paw edema test in rats. nih.gov Many of these compounds exhibited significant anti-inflammatory effects, with some showing higher activity than standard drugs. nih.gov For example, compound 5f in this series demonstrated a maximal edema inhibition of 58.7%, while compound 5a showed the second-highest activity at 55.5%. nih.gov These findings underscore the potential of morpholine-containing compounds in the development of new treatments for inflammatory conditions. nih.gov

Table 2: Anti-inflammatory Activity of Benzophenone-N-ethyl Morpholine Ethers

| Compound | Maximum Inhibition of Edema (%) |

|---|---|

| 5a | 55.5 |

| 5b | 48.2 |

| 5d | 29.5 |

| 5f | 58.7 |

| 5h | 48.9 |

Data sourced from S. M. Chandrashekar, et al., Archives of Pharmacal Research, 2009. nih.gov

The morpholine scaffold is a recurring motif in the development of anticancer therapeutics. researchgate.netnih.gov Its presence in a molecule can contribute to potent activity against various cancer cell lines. researchgate.nete3s-conferences.org For example, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Two compounds from this series, AK-3 and AK-10 , displayed significant cytotoxic activity. nih.gov Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death through apoptosis. nih.gov This highlights the potential of developing morpholine-based quinazoline derivatives into effective anticancer drugs. nih.gov

Table 3: Cytotoxic Activity (IC₅₀ in μM) of Morpholine Substituted Quinazoline Derivatives

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | SHSY-5Y (Neuroblastoma) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data sourced from A. Kumar, et al., RSC Medicinal Chemistry, 2022. nih.gov

Derivatives containing the morpholine ring have demonstrated a broad spectrum of antimicrobial and antifungal activities. jchemrev.com In one study, several morpholine derivatives were tested against a panel of bacterial strains. researchgate.net One derivative showed high inhibitory action against 82.83% of the tested strains. researchgate.net Another derivative was effective against 89.61% of the bacterial strains. researchgate.net Furthermore, silicon-incorporated analogues of known morpholine fungicides like fenpropimorph (B1672530) and amorolfine (B1665469) have been synthesized and evaluated. nih.gov One such sila-analogue, compound 24 , exhibited better antifungal activity than the conventional drugs fluconazole, fenpropimorph, and fenpropidin (B1672529) against all tested human pathogenic fungi, and its activity was comparable or superior to amorolfine. nih.gov

Table 4: Antifungal Activity (MIC in μg/mL) of Sila-analogue 24

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans ATCC 24433 | 0.25 |

| Candida glabrata ATCC 90030 | 0.5 |

| Candida tropicalis ATCC 750 | 0.5 |

| Cryptococcus neoformans ATCC 32045 | 0.125 |

| Aspergillus niger ATCC 16404 | 1 |

Data sourced from S. Singh, et al., ACS Medicinal Chemistry Letters, 2014. nih.gov

The morpholine scaffold is integral to the design of various enzyme inhibitors. A notable area of research is the development of cholinesterase inhibitors for potential use in treating Alzheimer's disease. A series of coumarin-3-carboxamide-N-morpholine hybrids were designed and synthesized for this purpose. nih.gov In vitro screening revealed that many of these compounds were potent inhibitors of acetylcholinesterase (AChE), with moderate to weak inhibition of butyrylcholinesterase (BuChE). nih.gov Specifically, the ethylmorpholine derivative 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide) was the most active against BuChE. nih.gov Another study on phenoxyethyl piperidine/morpholine derivatives also identified potent cholinesterase inhibitors. nih.gov These studies demonstrate that the morpholine moiety is a key pharmacophoric element for interacting with and inhibiting cholinesterase enzymes. nih.govnih.gov

Central Nervous System (CNS) Modulators

Derivatives of this compound have been investigated as modulators of various CNS targets. The inherent properties of the morpholine ring, such as its ability to engage in hydrogen bonding and its balanced lipophilic-hydrophilic character, make it a desirable scaffold for molecules targeting the CNS. nih.gov Research has shown that incorporating the morpholine moiety can improve a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier. acs.org

While broad research into morpholine derivatives has identified compounds with anticonvulsant and other CNS-related activities, specific studies focusing solely on this compound derivatives as direct CNS modulators are part of a developing area of research. e3s-conferences.orgnih.gov The general strategy involves modifying the scaffold, particularly at the nitrogen atom, to achieve desired interactions with specific CNS receptors or enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR investigations focus on understanding how specific structural modifications influence their biological activity at CNS targets. The primary points of modification on the this compound scaffold are the nitrogen at the 4-position (N-4), and potential changes to the ethyl ester at the 3-position.

The substitution at the N-4 position is a key determinant of pharmacological activity. Introducing various substituents, such as alkyl or aryl groups, can significantly alter the molecule's size, lipophilicity, and electronic properties, thereby affecting its binding affinity and efficacy at a given biological target. For instance, SAR studies on broader classes of morpholine-containing compounds have shown that specific N-substitutions can confer potent activity against targets implicated in neurodegenerative diseases. nih.govresearchgate.net

While specific and comprehensive SAR data for a series of N-substituted this compound derivatives against a single CNS target is not extensively detailed in publicly available literature, the general principles of medicinal chemistry suggest the following hypothetical relationships for a generic CNS receptor:

N-4 Substitution : Small, lipophilic alkyl groups might enhance BBB permeability. Larger aromatic or heteroaromatic rings could be introduced to form specific π-π stacking or hydrogen bond interactions within a receptor's binding pocket.

C-3 Ester Group : The ethyl ester provides a certain level of lipophilicity. Modification to other esters (e.g., methyl, tert-butyl) could fine-tune solubility and metabolic stability. Conversion of the ester to a more stable amide is another common strategy to alter the compound's properties and interaction with targets.

A hypothetical SAR study for a series of N-substituted this compound derivatives targeting a generic CNS receptor might yield data similar to that presented in the interactive table below.

| Compound ID | N-4 Substituent (R) | Predicted Impact on Lipophilicity (logP) | Hypothetical Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|---|

| 1 | -H (unsubstituted) | Baseline | >10,000 | Lacks specific interactions with the target. |

| 2 | -CH₃ (Methyl) | Slight Increase | 5,200 | Small alkyl group may slightly improve binding through hydrophobic interactions. |

| 3 | -CH₂CH₃ (Ethyl) | Moderate Increase | 3,500 | Increased hydrophobic interaction compared to methyl. |

| 4 | -C₆H₅ (Phenyl) | Significant Increase | 850 | Potential for π-π stacking interactions in the binding pocket. |

| 5 | -CH₂-C₆H₅ (Benzyl) | Significant Increase | 450 | Flexible linker allows optimal positioning of the phenyl ring for enhanced binding. |

| 6 | -C(O)C₆H₅ (Benzoyl) | Moderate Increase | 1,200 | Carbonyl group may introduce favorable polar interactions but with suboptimal geometry. |

Prodrug Strategies Incorporating the Morpholine-3-carboxylate Scaffold

A significant challenge in CNS drug development is delivering polar therapeutic agents across the lipophilic BBB. Prodrug strategies are often employed to mask polar functional groups, such as carboxylic acids, thereby increasing a drug's lipophilicity and facilitating its entry into the brain. nih.govnih.gov Once in the CNS, the prodrug is designed to be cleaved by brain-resident enzymes, releasing the active parent drug. nih.gov

The this compound scaffold presents an interesting platform for such a strategy. A therapeutic agent could be attached to the morpholine nitrogen, with the entire molecule acting as a prodrug. The key step for activation within the CNS would be the enzymatic hydrolysis of the ethyl ester at the C-3 position to a carboxylic acid. This conversion from a lipophilic ester to a more polar carboxylic acid could potentially "trap" the molecule in the brain, increasing its local concentration and duration of action.

This strategy relies on the presence of esterase enzymes in the brain that can efficiently hydrolyze the ester moiety. nih.govnih.gov While this specific application of the morpholine-3-carboxylate scaffold as a brain-targeting prodrug is still a theoretical and emerging area of research, it is based on the well-established principle of using ester prodrugs to enhance CNS delivery of drugs containing carboxylic acids. nih.govmdpi.com The success of such a strategy would depend on a delicate balance: the prodrug must be stable enough in the peripheral circulation to reach the BBB, lipophilic enough to cross it, and yet be a good substrate for CNS esterases to ensure efficient release of the active agent. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is highly effective for calculating the electronic properties and elucidating mechanistic studies for medium-sized molecular systems. mdpi.com

Electronic structure analysis through DFT provides a detailed picture of the electron distribution and reactivity of Ethyl morpholine-3-carboxylate. By solving the Kohn-Sham equations, DFT can accurately reconstruct molecular orbital interactions. mdpi.com Key parameters derived from these calculations help in predicting the molecule's behavior.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are potential sites for intermolecular interactions. rsc.org

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, offering a quantitative measure of local reactivity. mdpi.comrsc.org

| Calculated Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. researchgate.net This information is vital for optimizing reaction conditions to improve yields and for understanding the stability of the compound under various conditions. mdpi.com For instance, DFT can be used to model the nucleophilic attack of the amino group in morpholine (B109124) during synthesis reactions. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like this compound to a biological target.

The primary goal of molecular docking is to characterize the interactions between a ligand and a protein at the atomic level. researchgate.net The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on a force field. The results reveal key interactions that stabilize the ligand-protein complex.

Hydrogen Bonds: These are crucial for the specificity and stability of binding. researchgate.net Docking can identify which atoms in this compound (e.g., the carbonyl oxygen, ester oxygen, or morpholine nitrogen and oxygen) act as hydrogen bond donors or acceptors with amino acid residues in the protein's active site.

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable interactions with nonpolar residues of the protein, contributing significantly to binding affinity. mdpi.comresearchgate.net

Studies on other morpholine-based compounds have shown their ability to fit into the binding pockets of enzymes like dihydrofolate reductase (DHFR), forming critical hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov

| Interaction Type | Potential Role in this compound Binding |

|---|---|

| Hydrogen Bonding | The ester and morpholine groups contain oxygen and nitrogen atoms that can act as hydrogen bond acceptors or donors with protein residues. |

| Hydrophobic Interactions | The ethyl group and parts of the morpholine ring can interact with nonpolar amino acid side chains. |

| Van der Waals Forces | Contribute to the overall binding energy and specificity of the ligand's fit within the receptor pocket. |

Molecular docking is a key component of the target identification and validation process in drug discovery. evotec.com By performing virtual screening, where this compound is docked against a library of known protein structures, potential biological targets can be identified. A high docking score suggests a strong binding affinity, pointing to a potential interaction that could be therapeutically relevant. This in silico approach helps prioritize targets for further experimental validation, saving time and resources. evotec.comresearchgate.net This process is crucial for discovering novel therapeutic applications for existing compounds or for guiding the design of new, more potent molecules.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the complex. mdpi.com

An MD simulation typically starts with the best-docked pose of the this compound-protein complex. mdpi.com The system is then solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, researchers can assess whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. mdpi.com

Conformational Changes: MD simulations show how the protein and ligand adapt to each other's presence, revealing induced-fit effects that are not captured by rigid docking.

Interaction Persistence: The simulation allows for the analysis of the lifetime of specific interactions, such as hydrogen bonds, providing a more accurate picture of the key binding determinants. mdpi.com

Binding Free Energy Calculations: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities.

MD simulations are essential for refining the understanding of ligand-protein interactions and for confirming the stability of complexes predicted by molecular docking. mdpi.commdpi.com

QSAR and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful tools for understanding how the chemical structure of a compound relates to its biological activity. These methods use statistical and computational techniques to build predictive models.

While specific QSAR models for this compound are not published, QSAR studies on other series of morpholine derivatives have highlighted key molecular descriptors that influence their biological activities. pensoft.netresearchgate.net These descriptors can be calculated for this compound to predict its potential activities.

Commonly used molecular descriptors in QSAR studies of morpholine-containing compounds include:

Electronic properties: Dipole moment, partial charges on atoms (e.g., the morpholine oxygen and nitrogen).

Steric properties: Molecular volume, surface area, and shape indices.

Lipophilicity: LogP, which describes the partitioning of the molecule between an oily and an aqueous phase.

Topological indices: Descriptors that quantify the connectivity of atoms in the molecule.

A hypothetical QSAR model for a series of morpholine derivatives might take the form of a linear equation, such as:

Biological Activity = c1 * (LogP) + c2 * (Dipole Moment) + c3 * (Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined from a training set of molecules with known activities.

Table 3: Illustrative Molecular Descriptors for QSAR Analysis of Morpholine Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Lipophilicity | LogP | Membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment | Strength of polar interactions with the binding site. |

| Steric | Molecular Volume | Goodness of fit within the binding pocket. |

| Electronic | Charge on Morpholine Oxygen | Strength of hydrogen bond acceptance. |

QSAR models have shown that for some series of morpholine derivatives, an increase in hydrophilic properties and a decrease in molecular volume and lipophilicity can lead to higher antioxidant activity. researchgate.net

Molecular diversity analysis is used to assess the variety of chemical structures within a compound library. frontiersin.org This is important in drug discovery for ensuring that a wide range of chemical space is explored. The morpholine scaffold provides a rigid core from which substituents can be varied to generate a diverse set of molecules.

The diversity of a library of morpholine derivatives, which could include this compound, can be analyzed using various methods, such as principal component analysis (PCA) of molecular descriptors or by examining the distribution of molecular properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Table 4: Example of Molecular Diversity Profiling for a Small Set of Hypothetical Morpholine Analogs

| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 159.18 | 0.2 | 1 | 3 |

| Morpholine-3-carboxylic acid | 131.13 | -1.5 | 2 | 3 |

| N-Methyl-morpholine-3-carboxamide | 144.17 | -1.2 | 1 | 3 |

| Ethyl N-acetyl-morpholine-3-carboxylate | 201.22 | 0.5 | 0 | 4 |

This type of analysis helps in selecting a diverse subset of compounds for biological screening or for designing new libraries with improved coverage of chemical space. The introduction of different substituents at various positions on the morpholine ring allows for a systematic exploration of structure-activity relationships. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, the chemical environment, connectivity, and spatial arrangement of atoms within Ethyl morpholine-3-carboxylate can be determined.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Based on the structure and data from analogous compounds, the expected chemical shifts for this compound are detailed below. The morpholine (B109124) ring protons form a complex set of multiplets due to their diastereotopic nature and coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on typical chemical shift values and analysis of similar structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

| H-3 | ~3.8 | Doublet of doublets (dd) | - | 1H |

| H-2, H-6 (axial) | ~3.0 - 3.2 | Multiplet (m) | - | 2H |

| H-2, H-6 (equatorial) | ~3.9 - 4.1 | Multiplet (m) | - | 2H |

| H-5 (axial) | ~2.8 - 3.0 | Multiplet (m) | - | 1H |

| H-5 (equatorial) | ~3.3 - 3.5 | Multiplet (m) | - | 1H |

| N-H | Variable | Broad singlet (br s) | - | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on typical chemical shift values and analysis of similar structures. researchgate.netwikipedia.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | ~172 |

| -O-CH₂ -CH₃ | ~61 |

| C -3 | ~55 |

| C -2 | ~68 |

| C -6 | ~67 |

| C -5 | ~46 |

| -O-CH₂-CH₃ | ~14 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, it would show correlations between the ethyl group protons (-O-CH₂-CH₃) and, crucially, map out the couplings between the interconnected protons on the morpholine ring (H-2, H-3, H-5, and H-6), helping to differentiate these complex signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the morpholine and ethyl groups (e.g., the signal at ~4.2 ppm would correlate with the carbon at ~61 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₃NO₃), the calculated exact mass is a critical piece of identifying data. nih.govkara5.live

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated m/z |

| C₇H₁₃NO₃ | [M+H]⁺ | 160.0968 |

| C₇H₁₃NO₃ | [M+Na]⁺ | 182.0788 |

The experimental observation of an ion peak corresponding to one of these calculated m/z values to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are ideal for assessing the purity of a sample and confirming the identity of the main component.

In an LC-MS or GC-MS analysis of this compound, the compound would first be separated from any impurities, and its retention time would be recorded. The compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak (or a related ion like [M+H]⁺) and a characteristic fragmentation pattern.

Expected fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in an acylium ion. libretexts.orglibretexts.org

Loss of the entire ester group (-COOCH₂CH₃).

Cleavage of the morpholine ring , leading to characteristic fragments of the heterocyclic system. researchgate.net

The combination of a specific retention time and a unique mass fragmentation pattern serves as a reliable fingerprint for the identification and purity confirmation of the compound.

X-ray Crystallography

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive proof of its structure.

While a crystal structure for this compound has not been reported in publicly available databases, a crystallographic analysis would yield a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles for every bond in the molecule.

Detailed conformational information , such as the conformation of the morpholine ring, which is expected to adopt a stable chair conformation. researchgate.net

Stereochemical determination if a chiral synthesis was performed.

Analysis of intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the ester or ring oxygen atoms, which dictate the crystal packing arrangement.

This technique is considered the gold standard for structural determination, providing an absolute and highly detailed molecular picture.

Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a crystalline compound like this compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, analysis of related morpholine structures provides significant insight into its expected solid-state conformation. The parent morpholine ring typically adopts a stable chair conformation. researchgate.net Studies on various morpholine derivatives have confirmed this preference, which minimizes steric strain. mdpi.com

In a hypothetical crystal structure of this compound, the following features would be anticipated:

Morpholine Ring Conformation: The six-membered morpholine ring would exist in a chair conformation.

Substituent Position: The ethyl carboxylate group at the C3 position would likely occupy an equatorial position to minimize steric hindrance, which is a common feature in substituted cyclic systems.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be influenced by intermolecular forces. In the case of morpholine, weak C-H···O interactions and hydrogen-bonded chains are observed. researchgate.net For this compound, similar interactions, including hydrogen bonds involving the secondary amine (N-H) and the oxygen atoms of the carboxylate group and the morpholine ring, would be expected to dictate the crystal packing.

The process of solid-state structural determination involves growing a suitable single crystal of the compound, which can be achieved by methods like slow evaporation of a solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined, yielding a detailed molecular structure. nih.govmdpi.com

| Parameter | Expected Observation | Method of Determination |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Single-Crystal X-ray Diffraction |

| Space Group | e.g., P21/c | Single-Crystal X-ray Diffraction |

| Ring Conformation | Chair | Single-Crystal X-ray Diffraction |

| Substituent Orientation | Equatorial (preferred) | Single-Crystal X-ray Diffraction |

| Key Intermolecular Forces | N-H···O Hydrogen Bonds, C-H···O Interactions | Single-Crystal X-ray Diffraction |

Absolute Configuration Assignment

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl morpholine-3-carboxylate and (S)-ethyl morpholine-3-carboxylate. Determining the absolute configuration of a specific enantiomer is critical in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities. Several methods are employed for this purpose. purechemistry.org

X-ray Crystallography of a Single Enantiomer: This is one of the most reliable methods. If a single crystal of one enantiomer can be grown, anomalous dispersion effects during X-ray diffraction analysis can be used to unambiguously determine the absolute stereochemistry. purechemistry.org

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful and widely used technique when crystallization is not feasible. The racemic or enantiomerically enriched amine is reacted with a chiral derivatizing agent (e.g., Mosher's acid or its derivatives) to form a pair of diastereomers. frontiersin.orgnih.govacs.org These diastereomers exhibit distinct chemical shifts in their NMR spectra (typically ¹H or ¹⁹F NMR). By analyzing the differences in these chemical shifts (Δδ = δS - δR) and applying established conformational models, the absolute configuration of the original amine can be deduced. acs.orgyoutube.com

Chiral High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, chiral HPLC can also be used to assign absolute configuration. This is achieved by comparing the elution order of the enantiomers on a specific chiral stationary phase (CSP) with the elution order of known reference compounds or by applying established elution order rules for a given class of compounds on a particular CSP. acs.org

The combination of enantioselective synthesis or chiral separation with one of these analytical techniques allows for the definitive assignment of the (R) or (S) configuration to each enantiomer of this compound.

| Method | Principle | Key Requirement |

|---|---|---|

| Single-Crystal X-ray Diffraction | Anomalous dispersion of X-rays by a single enantiomer crystal. | A high-quality single crystal of one enantiomer. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR chemical shifts. Analysis of Δδ values. | Reaction with a CDA (e.g., Mosher's acid) to form diastereomers. |

| Chiral HPLC | Correlation of elution order on a chiral stationary phase with known standards or models. | A suitable chiral column and established elution order rules or standards. |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its morpholine ring and ethyl ester functional groups.

While a specific spectrum for this compound is not available, the expected absorption frequencies can be predicted based on data from related molecules like morpholine, N-ethylmorpholine, and other ethyl esters. researchgate.netchemicalbook.com

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine of the morpholine ring.

C-H Stretches: Bands corresponding to the aliphatic C-H stretching of the morpholine ring and the ethyl group would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band, characteristic of the ester carbonyl group, is expected in the range of 1730-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C stretching band, typically around 1115-1085 cm⁻¹.

C-O Stretch: The C-O single bond of the ester group will also show a strong absorption, usually between 1250-1000 cm⁻¹.

N-H Bend: A bending vibration for the secondary amine is expected around 1500-1650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1115 - 1085 | Strong |

| Ester (C-O) | Stretch | 1250 - 1000 | Strong |

| Amine (N-H) | Bend | 1500 - 1650 | Medium |

Chromatographic Methods for Purification and Analysis (HPLC, UPLC, TLC)

Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method primarily used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. nih.gov For a compound like this compound, a silica gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The separated spots can be visualized using UV light or by staining with reagents like potassium permanganate or iodine. mdpi.comepfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of compounds. eschemy.com

Analytical HPLC: For assessing the purity of this compound, a reversed-phase HPLC method would be suitable. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile and water). Purity is determined by the area of the product peak relative to the total area of all peaks.

Chiral HPLC: To separate the (R) and (S) enantiomers, HPLC with a chiral stationary phase (CSP) is required. Polysaccharide-based columns are commonly used for this purpose. nih.govmdpi.com This technique is essential for determining the enantiomeric excess (ee) of a chiral synthesis.

Preparative HPLC: This is a scaled-up version of analytical HPLC used for purifying larger quantities of the compound to a high degree of purity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at higher pressures. mdpi.com This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC, making it a powerful tool for high-throughput analysis and purity determination. mdpi.com

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| TLC | Reaction monitoring, solvent system selection | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Reversed-Phase HPLC/UPLC | Purity assessment | C18 or C8 Silica | Acetonitrile/Water or Methanol/Water |

| Chiral HPLC | Enantiomeric separation, determination of enantiomeric excess (ee) | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other specialized mixtures |

| Normal-Phase/Column Chromatography | Preparative purification | Silica Gel | Hexane/Ethyl Acetate gradient |

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives, including Ethyl morpholine-3-carboxylate, is continually evolving towards more efficient, sustainable, and scalable methods. Traditional synthetic routes often require harsh conditions or multi-step processes. However, recent advancements focus on greener and more direct approaches.

One emerging strategy involves the redox-neutral conversion of 1,2-amino alcohols using inexpensive and simple reagents like ethylene (B1197577) sulfate (B86663). chemrxiv.org This one or two-step protocol offers high yields and avoids the inefficiencies of older methods. chemrxiv.org Key to this methodology is achieving selective monoalkylation of the primary amine, a challenge that has been addressed by carefully selecting reaction conditions based on the structure of the amino alcohol and the unique properties of ethylene sulfate. chemrxiv.org Another approach involves the hydrogenation of precursor molecules like ethyl (3S)-4-benzylmorpholine-3-carboxylate over a palladium hydroxide on carbon catalyst to yield the desired ethyl (3S)-morpholine-3-carboxylate. prepchem.com

Researchers are also exploring one-pot procedures starting from precursors like (S)-epichlorohydrin and amino alcohols, which streamline the synthesis of enantiomerically pure morpholine derivatives. researchgate.net These modern methods represent a significant step forward, offering environmental and safety benefits over traditional syntheses and enabling the production of a wide variety of substituted morpholines for further investigation. chemrxiv.org

Table 1: Comparison of Synthetic Approaches for Morpholine Derivatives

| Method | Starting Materials | Key Features | Advantages |

| Redox-Neutral Conversion | 1,2-amino alcohols, Ethylene sulfate | One or two-step protocol, Selective monoalkylation | High yield, Inexpensive reagents, Environmentally friendly chemrxiv.org |

| Catalytic Hydrogenation | Ethyl (3S)-4-benzylmorpholine-3-carboxylate | Use of Palladium hydroxide on carbon catalyst | Effective for specific chiral syntheses prepchem.com |

| One-Pot Synthesis | (S)-epichlorohydrin, Amino alcohols | Streamlined process without isolating intermediates | Produces enantiomerically pure derivatives researchgate.net |

| Traditional Cyclization | Vicinal amino alcohols and derivatives | Base-catalyzed cyclization | Well-established but can be multi-step researchgate.net |

Exploration of Novel Biological Targets

Derivatives of the morpholine scaffold have demonstrated a wide spectrum of biological activities, making them privileged structures in medicinal chemistry. e3s-conferences.orgresearchgate.net Research has established their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net The exploration of novel biological targets for compounds derived from this compound is a promising frontier.

In oncology, morpholine derivatives have been investigated as inhibitors of key signaling pathways. For instance, certain derivatives act as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. researchgate.net Others have been developed as P21-activated kinase 1 (PAK1) inhibitors, a promising target in cancers like triple-negative breast cancer. nih.gov Novel benzofuran derivatives incorporating a morpholinomethyl group, synthesized from an ethyl carboxylate precursor, have shown potential as antitumor agents against non-small cell lung cancer cells. tandfonline.com

Beyond cancer, the morpholine nucleus is integral to compounds targeting infectious diseases. The Mycobacterium tuberculosis cell wall synthesis enzyme DprE1 has been identified as a potent target for morpholine-containing compounds in the treatment of tuberculosis. researchgate.net Furthermore, new series of morpholine derivatives have been synthesized and screened for antibacterial and antifungal activities, showing promising results compared to standard drugs like ciprofloxacin. uobaghdad.edu.iq The versatility of the morpholine ring allows it to interact with a diverse range of biological targets, suggesting that derivatives of this compound could be tailored to address numerous diseases. researchgate.net

Table 2: Selected Biological Activities of Morpholine Derivatives

| Therapeutic Area | Biological Target/Activity | Example Compound Type | Reference |

| Anticancer | PI3K/Akt/mTOR pathway inhibition | Thieno[3,2-d]pyrimidine derivatives | researchgate.net |

| Anticancer | P21-activated kinase 1 (PAK1) inhibition | Tetrahydrothieno[2,3-c]pyridine derivatives | nih.gov |

| Anticancer | Cytotoxicity in non-small cell lung cancer | Benzofuran-morpholinomethyl hybrids | tandfonline.com |

| Antibacterial | DprE1 inhibition (Tuberculosis) | Various morpholine inhibitors | researchgate.net |

| Antimicrobial | General antibacterial & antifungal activity | Schiff bases of morpholine derivatives | uobaghdad.edu.iq |

| Neurodegenerative | Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) inhibition | Quinoline-O-carbamate derivatives | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. researchgate.netbpasjournals.com These computational tools are particularly valuable for the development of novel compounds derived from scaffolds like this compound.

AI and ML algorithms can accelerate nearly every stage of drug development. nih.gov In the initial phase, they can identify and validate novel biological targets. nih.gov For a versatile scaffold like morpholine, AI can analyze vast datasets of chemical structures and biological activities to predict structure-activity relationships (SARs) with high accuracy. nih.gov This allows for the de novo design of novel molecules with optimized potency, selectivity, and desirable pharmacokinetic profiles. nih.gov

For instance, machine learning models can be built to predict the juvenile hormone-inhibiting activity of insect neuropeptide analogs, guiding the rational design of new, more potent compounds. nih.gov This same principle can be applied to design this compound derivatives for specific biological targets. ML models can screen virtual libraries containing thousands of potential derivatives to prioritize candidates for synthesis and testing, significantly reducing the time and resources required for hit identification and lead optimization. nih.govspringernature.com Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process, helping to reduce the high attrition rates of drug candidates in later stages. researchgate.net

Development of Advanced Materials and Catalysts

The unique chemical properties of the morpholine ring extend its utility beyond medicine into the realm of materials science and catalysis. e3s-conferences.org Derivatives of this compound can serve as building blocks for advanced materials with tailored functionalities.

In polymer science, morpholine derivatives are recognized for their potential as curing agents, stabilizers, and cross-linking agents in the production of resins and polymers. e3s-conferences.org These applications can lead to the development of materials with enhanced mechanical and thermal properties. e3s-conferences.org The morpholine moiety's versatility also makes it a useful solvent and catalyst in various industrial and organic synthesis processes. e3s-conferences.org

A notable application is in the creation of novel nanocatalysts. For example, a nanocomposite made of 4-(2-Aminoethyl)-morpholine supported on silica has been developed as an efficient and reusable catalyst for multi-component reactions in green chemistry. nih.gov The nano-sizing of the catalyst enhances the surface area for contact between reactants, leading to high yields and short reaction times. nih.gov Additionally, morpholine derivatives can be incorporated into more complex structures like metal-organic frameworks (MOFs), which have applications in gas storage, separation, and controlled drug release systems. acs.org The integration of MOFs with polymers like polyurethane can create advanced composite materials that leverage the properties of each component. acs.org

Clinical Translation Potential of Derived Compounds

While this compound itself is a building block, its derivatives have shown significant promise in preclinical studies, indicating a potential for future clinical translation. The journey from a promising laboratory compound to an approved clinical therapy is long and complex, but the diverse biological activities of morpholine-based molecules provide a strong foundation for this progression.

Several derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including lung, breast, and prostate cancer. researchgate.netnih.gov For example, certain novel Ag(I)-NHC complexes containing a morpholine ethyl moiety showed significant, dose-dependent growth inhibition of breast cancer cells and were found to be selective for cancer cells over healthy cells. researchgate.net Similarly, some quinoline derivatives with fatty amide side chains, synthesized from an ethyl carboxylate precursor, exhibited promising cytotoxicity against multiple cancer cell lines. nih.gov

The successful clinical translation of these compounds will depend on several factors. A critical step is optimizing their pharmacokinetic properties, such as solubility and metabolic stability. The development of prodrugs is one strategy to achieve this; for instance, a water-soluble prodrug of a morpholine-containing compound was developed that showed a high affinity for its target receptor. researchgate.net Before any derivative can enter human clinical trials, it must undergo rigorous preclinical evaluation to establish a comprehensive profile of its efficacy and activity in relevant disease models. The promising in vitro data for many morpholine derivatives provides a strong impetus for these next steps toward potential clinical application. nih.govresearchgate.net

Q & A